molecular formula C19H18BrN3O4 B2704312 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,5-dimethoxyphenyl)methyl]acetamide CAS No. 1251695-47-2

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,5-dimethoxyphenyl)methyl]acetamide

Cat. No.: B2704312
CAS No.: 1251695-47-2
M. Wt: 432.274
InChI Key: NXVDJJTZFCKNFK-UHFFFAOYSA-N
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Description

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,5-dimethoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,5-dimethoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Acetamide formation: The final step involves the reaction of the oxadiazole derivative with 2,5-dimethoxybenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,5-dimethoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,5-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting signaling pathways: Influencing various signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,5-dimethoxyphenyl)methyl]acetamide can be compared with other oxadiazole derivatives, such as:

    2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(2,5-dimethoxybenzyl)acetamide: Lacks the bromine atom, which may affect its biological activity.

    2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,5-dimethoxybenzyl)acetamide: Contains a chlorine atom instead of bromine, which may alter its reactivity and potency.

    2-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-N-(2,5-dimethoxybenzyl)acetamide: Contains a methyl group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,5-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c1-25-15-6-7-16(26-2)13(9-15)11-21-17(24)10-18-22-23-19(27-18)12-4-3-5-14(20)8-12/h3-9H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVDJJTZFCKNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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